molecular formula C23H36O6 B12289195 3beta,11beta,17,21-tetrahydroxy-5beta-pregnan-20-one 21-Acetate

3beta,11beta,17,21-tetrahydroxy-5beta-pregnan-20-one 21-Acetate

Cat. No.: B12289195
M. Wt: 408.5 g/mol
InChI Key: OJUZFZGYANUVTJ-UHFFFAOYSA-N
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Description

3beta,11beta,17,21-tetrahydroxy-5beta-pregnan-20-one 21-Acetate is a synthetic steroid compound It is structurally related to naturally occurring steroids and is characterized by the presence of multiple hydroxyl groups and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3beta,11beta,17,21-tetrahydroxy-5beta-pregnan-20-one 21-Acetate typically involves multiple steps, starting from a suitable steroid precursor. The process includes hydroxylation reactions to introduce hydroxyl groups at specific positions on the steroid backbone. Acetylation is then performed to introduce the acetate group at the 21st position. Common reagents used in these reactions include oxidizing agents for hydroxylation and acetic anhydride for acetylation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is typically carried out in specialized reactors with precise control over temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

3beta,11beta,17,21-tetrahydroxy-5beta-pregnan-20-one 21-Acetate can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketone groups to hydroxyl groups.

    Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

3beta,11beta,17,21-tetrahydroxy-5beta-pregnan-20-one 21-Acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3beta,11beta,17,21-tetrahydroxy-5beta-pregnan-20-one 21-Acetate involves its interaction with specific molecular targets, such as steroid receptors. The compound can modulate the activity of these receptors, leading to changes in gene expression and cellular function. The pathways involved may include anti-inflammatory and immunomodulatory effects, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Cortisol: A naturally occurring steroid with similar hydroxylation patterns.

    Cortisone: Another natural steroid with structural similarities.

    Prednisolone: A synthetic steroid with comparable functional groups.

Uniqueness

3beta,11beta,17,21-tetrahydroxy-5beta-pregnan-20-one 21-Acetate is unique due to its specific hydroxylation and acetylation pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

Molecular Formula

C23H36O6

Molecular Weight

408.5 g/mol

IUPAC Name

[2-oxo-2-(3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl)ethyl] acetate

InChI

InChI=1S/C23H36O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h14-18,20,25-26,28H,4-12H2,1-3H3

InChI Key

OJUZFZGYANUVTJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4C3(CCC(C4)O)C)O)C)O

Origin of Product

United States

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